![molecular formula C14H12N2O2S2 B2980813 (Z)-3-isopropyl-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one CAS No. 324560-87-4](/img/structure/B2980813.png)
(Z)-3-isopropyl-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one
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Overview
Description
Alkylidene oxindoles, such as the one you’re asking about, are important functional moieties and building blocks in pharmaceutical and synthetic chemistry . They are known as the central skeletons of many alkaloids with potential pharmaceutical activity .
Synthesis Analysis
The synthesis of similar compounds often involves the condensation of isatins with malononitriles in the presence of a catalyst . Another method involves the reactions of C5-substituted 2-oxindoles with 4,5-dichloro-1,2,3-dithiazolium chloride (Appel’s salt) to give original (Z)-3-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)indolin-2-one derivatives .Molecular Structure Analysis
The molecular structure of these compounds typically includes an oxindole moiety with an exocyclic double bond at the C8, CN, and S groups .Chemical Reactions Analysis
The chemical reactions involving these compounds often include a dithiazole ring-opening reaction .Scientific Research Applications
Antibacterial Agents
The structural similarity of this compound to oxazolidinone antibiotics suggests potential antibacterial applications. Oxazolidinones are known for their unique mechanism of action, providing high antibiotic efficiency and low susceptibility to resistance mechanisms . This compound could be explored for its efficacy against multidrug-resistant Gram-positive bacteria.
Synthetic Chemistry Building Blocks
As a derivative of 2-oxindole, this compound can serve as a building block in synthetic chemistry. 2-Oxindoles are crucial in the synthesis of complex molecules due to their reactivity and stability. They are particularly useful in creating spirooxindoles, which are valuable in medicinal chemistry .
Protein Synthesis Inhibition
Given the oxazolidinone ring’s presence, this compound may act as a protein synthesis inhibitor. This function is critical in the development of new antibiotics, as it targets the ribosomal machinery of bacteria, preventing them from producing essential proteins .
Analytical Chemistry
In analytical chemistry, derivatives of this compound could be used as standards or reagents in the determination of other substances. Their unique spectral properties might be utilized in spectrofluorimetry or voltammetry for detecting various analytes .
Drug Delivery Systems
The compound’s framework could be modified to enhance its solubility and bioavailability, making it a candidate for drug delivery system development. This is particularly relevant for drugs that need to cross biological barriers or be released in a controlled manner .
Anticancer Research
Compounds with an indole core are often investigated for their anticancer properties. The specific structure of this compound might interact with cellular pathways that are dysregulated in cancer cells, such as apoptosis or cell cycle control .
Modulation of Enzymatic Activity
The thiazolidinone and oxindole moieties are known to modulate the activity of various enzymes. This compound could be studied for its potential to influence enzymes like kinases, which play a pivotal role in signal transduction and metabolism .
Neuroprotective Agents
Indole derivatives have shown neuroprotective effects in various models of neurodegenerative diseases. Research into this compound could extend to its potential use in protecting neuronal cells from damage or death .
Mechanism of Action
Safety and Hazards
Future Directions
The future directions in the research of these compounds often involve the design and synthesis of novel oxindoles, bearing on the exocyclic double bond at the C8, CN, and S groups . These compounds are being investigated for their potential applications in various fields, including drug design processes .
properties
IUPAC Name |
3-(4-hydroxy-3-propan-2-yl-2-sulfanylidene-1,3-thiazol-5-yl)indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S2/c1-7(2)16-13(18)11(20-14(16)19)10-8-5-3-4-6-9(8)15-12(10)17/h3-7,18H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWHUOWIARUNNAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=C(SC1=S)C2=C3C=CC=CC3=NC2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-isopropyl-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one |
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